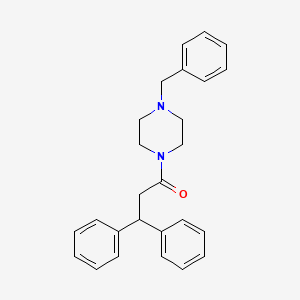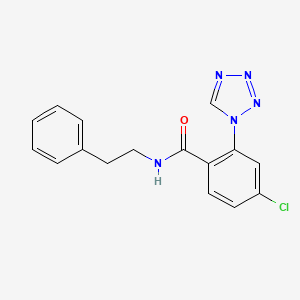
N-2-adamantyl-2-(4-bromo-3-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-adamantyl-2-(4-bromo-3-methylphenoxy)acetamide, also known as ADB-BUTINACA, is a synthetic cannabinoid that has recently gained attention in the scientific community due to its potential therapeutic benefits. This compound is a member of the indazole family of synthetic cannabinoids, which are often used in research settings to study the endocannabinoid system and its role in various physiological processes.
Mecanismo De Acción
The mechanism of action of N-2-adamantyl-2-(4-bromo-3-methylphenoxy)acetamide involves binding to CB1 and CB2 receptors in the body, which are part of the endocannabinoid system. This system plays a critical role in regulating a range of physiological processes, including pain sensation, appetite, mood, and immune function.
Biochemical and Physiological Effects
Research has shown that N-2-adamantyl-2-(4-bromo-3-methylphenoxy)acetamide has a range of biochemical and physiological effects on the body. These include changes in heart rate, blood pressure, and body temperature, as well as alterations in mood, appetite, and pain perception. Additionally, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential therapeutic agent for a range of conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-2-adamantyl-2-(4-bromo-3-methylphenoxy)acetamide in lab experiments is its high potency and selectivity for CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one limitation of this compound is its potential for abuse and dependence, which must be carefully monitored in research settings.
Direcciones Futuras
There are many potential future directions for research on N-2-adamantyl-2-(4-bromo-3-methylphenoxy)acetamide and other synthetic cannabinoids. These include studying the long-term effects of these compounds on the body, as well as their potential therapeutic benefits for conditions such as chronic pain, inflammation, and mood disorders. Additionally, further research is needed to better understand the mechanisms of action of these compounds and their potential interactions with other drugs and medications.
Métodos De Síntesis
The synthesis of N-2-adamantyl-2-(4-bromo-3-methylphenoxy)acetamide involves the reaction of 4-bromo-3-methylphenol with 2-chloro-N-(adamantan-2-yl)acetamide in the presence of a base, followed by a cyclization reaction using trifluoroacetic acid. This method has been optimized to produce high yields of N-2-adamantyl-2-(4-bromo-3-methylphenoxy)acetamide with minimal impurities, making it a reliable and cost-effective method for producing this compound.
Aplicaciones Científicas De Investigación
N-2-adamantyl-2-(4-bromo-3-methylphenoxy)acetamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. This compound has been shown to bind to both CB1 and CB2 receptors in the brain and peripheral tissues, leading to a range of effects on the body.
Propiedades
IUPAC Name |
N-(2-adamantyl)-2-(4-bromo-3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrNO2/c1-11-4-16(2-3-17(11)20)23-10-18(22)21-19-14-6-12-5-13(8-14)9-15(19)7-12/h2-4,12-15,19H,5-10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBITXVQCVJTTAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2C3CC4CC(C3)CC2C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-adamantyl)-2-(4-bromo-3-methylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-isopropyl-2-piperazinyl)ethanol](/img/structure/B6120511.png)
![4-methoxy-N-[2-(5-methyl-2-furyl)-2-(4-methyl-1-piperidinyl)ethyl]benzamide](/img/structure/B6120516.png)
![3-({4-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-1-phthalazinyl}amino)phenol](/img/structure/B6120527.png)
![4-({4-[2-cyano-3-(cyclohexylamino)-3-oxo-1-propen-1-yl]-2-methoxyphenoxy}methyl)benzoic acid](/img/structure/B6120531.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-1-(2-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B6120537.png)
![1-(1-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)-1-propanone](/img/structure/B6120543.png)
![5-methyl-N-({1-[4-(2-oxo-1-imidazolidinyl)benzyl]-3-piperidinyl}methyl)-3-isoxazolecarboxamide](/img/structure/B6120555.png)
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazole-4,5-dione 4-[(2-hydroxy-4-methylphenyl)hydrazone]](/img/structure/B6120567.png)
![2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6120575.png)

![1-[4-({[2-(2-furyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6120594.png)
![4-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-1,3-oxazole-5-carboxamide](/img/structure/B6120597.png)